molecular formula C30H24N6S2 B12614567 N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine) CAS No. 881382-52-1

N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)

Cat. No.: B12614567
CAS No.: 881382-52-1
M. Wt: 532.7 g/mol
InChI Key: HEKSYGMECXXHOE-UHFFFAOYSA-N
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Description

N,N’-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine) is a complex organic compound characterized by its unique structure, which includes disulfide linkages and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine) typically involves multiple steps. One common method includes the reaction of 2-aminophenyl disulfide with 5-phenyl-1H-pyrazole-3-amine under controlled conditions. The reaction is often carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine) involves its interaction with molecular targets through its disulfide and pyrazole functionalities. The disulfide bonds can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The pyrazole rings can interact with various enzymes and receptors, affecting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine) is unique due to its combination of disulfide linkages and pyrazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

881382-52-1

Molecular Formula

C30H24N6S2

Molecular Weight

532.7 g/mol

IUPAC Name

5-phenyl-N-[2-[[2-[(5-phenyl-1H-pyrazol-3-yl)amino]phenyl]disulfanyl]phenyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C30H24N6S2/c1-3-11-21(12-4-1)25-19-29(35-33-25)31-23-15-7-9-17-27(23)37-38-28-18-10-8-16-24(28)32-30-20-26(34-36-30)22-13-5-2-6-14-22/h1-20H,(H2,31,33,35)(H2,32,34,36)

InChI Key

HEKSYGMECXXHOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)NC3=CC=CC=C3SSC4=CC=CC=C4NC5=NNC(=C5)C6=CC=CC=C6

Origin of Product

United States

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